Furo[2,3-f][1,2]benzoxazole
Description
Furo[2,3-f][1,2]benzoxazole is a fused heterocyclic compound comprising a benzoxazole ring system annulated with a furan moiety at the [2,3-f] position. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and materials science. The compound’s fused aromatic system likely enhances stability and π-conjugation, which may be exploited in UV-filtering agents or psychotropic drug development .
Properties
CAS No. |
153965-77-6 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.144 |
IUPAC Name |
furo[2,3-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-11-8-4-7-5-10-12-9(7)3-6(1)8/h1-5H |
InChI Key |
FRTXVXGJOASZGZ-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC3=C(C=C21)ON=C3 |
Synonyms |
Furo[2,3-f]-1,2-benzisoxazole (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key Structural Differences :
- Furo[2,3-f][1,2]benzoxazole vs. Naphtho[2,3-f]quinoxaline: The former replaces the quinoxaline moiety with a benzoxazole ring, reducing electron-withdrawing nitrogen atoms and altering π-stacking behavior. This structural shift may enhance UV absorption capabilities compared to quinoxaline-based dyes .
- This compound vs.
Physicochemical Properties
- Solubility : this compound’s fused oxygen-rich structure may reduce water solubility compared to sulfonamide-based heterocycles (e.g., USP Sulfamethoxazole Related Compounds in ), but enhance lipid solubility for CNS drug delivery .
- Thermal Stability: The rigid fused-ring system likely increases thermal stability over non-annulated benzoxazoles, similar to deferasirox isomers (), which retain integrity under high-temperature conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
